![molecular formula C20H18N2O5 B2522257 1'-(4-硝基苯甲酰)螺[色满-2,4'-哌啶]-4-酮 CAS No. 896333-70-3](/img/structure/B2522257.png)

1'-(4-硝基苯甲酰)螺[色满-2,4'-哌啶]-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

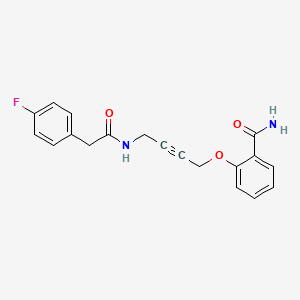

1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.373. The purity is usually 95%.

BenchChem offers high-quality 1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

新型药效团开发

1'-(4-硝基苯甲酰)螺[色满-2,4'-哌啶]-4-酮作为药用化学中的关键药效团,为药物、候选药物和生化试剂的开发做出了贡献。最近的进展突出了其在合成螺[色满-2,4'-哌啶]-4(3H)-酮衍生物中的作用,展示了其生物相关性和创造新的生物活性物质的潜力 (Ghatpande 等人,2020)。

西格玛受体配体开发

该化合物的结构在创建西格玛受体配体,特别是西格玛(1)受体方面具有重要作用。对螺化合物(如螺[[2]苯并吡喃-1,4'-哌啶])的探索揭示了它们对西格玛(1)比西格玛(2)受体的高亲和力和选择性,这表明其在治疗应用中具有巨大潜力 (Maier & Wünsch,2002)。

组蛋白脱乙酰酶 (HDAC) 抑制

螺[色满-2,4'-哌啶]衍生物已显示出作为新型组蛋白脱乙酰酶 (HDAC) 抑制剂的希望,某些修饰增强了它们的药代动力学特征和体内抗肿瘤活性。这一发现为新的癌症治疗策略铺平了道路,重点是提高生物利用度和治疗效果 (Thaler 等人,2012)。

化学中的合成和应用

该化合物也是合成化学创新的核心,特别是在创建螺环硝氧自由基方面。这些螺环硝氧自由基由于其稳定性和独特的特性,在动态核极化 (DNP) 实验和其他生化应用中具有很高的价值,突出了螺功能分子的多功能性 (Zaytseva & Mazhukin,2021)。

乙酰辅酶 A 羧化酶抑制

对螺[色满-2,4'-哌啶]-4-酮衍生物的研究已确定它们作为有效的乙酰辅酶 A 羧化酶 (ACC) 抑制剂的作用。该活性表明其在代谢紊乱治疗中的潜力,某些化合物在体内显示出改变脂肪氧化的功效,即使在高碳水化合物饮食下也是如此。这突出了这些化合物在控制肥胖和相关代谢疾病方面的治疗潜力 (Shinde 等人,2009)。

作用机制

Target of action

Some spirocyclic derivatives have been identified as potent and selective agonists for the delta opioid receptor . These receptors are primarily found in the brain and are involved in pain regulation .

Mode of action

As delta opioid receptor agonists, these compounds likely bind to the receptor and activate it, leading to a series of intracellular events that ultimately result in pain relief .

Biochemical pathways

The activation of delta opioid receptors can inhibit the release of certain neurotransmitters in the brain, altering pain signaling pathways .

Pharmacokinetics

One study found that a spirocyclic derivative was rapidly metabolized by rat liver microsomes, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products .

Result of action

The activation of delta opioid receptors by these compounds can result in analgesic effects, providing relief from pain .

Action environment

The action of these compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the individual, and genetic factors .

未来方向

生化分析

Biochemical Properties

It is known that similar compounds have shown interactions with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c23-17-13-20(27-18-4-2-1-3-16(17)18)9-11-21(12-10-20)19(24)14-5-7-15(8-6-14)22(25)26/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYHLASVQONCRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319833 |

Source

|

| Record name | 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51089443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

896333-70-3 |

Source

|

| Record name | 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2522179.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2522185.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2522189.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)

![1-[(2,5-Dimethylphenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2522192.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)